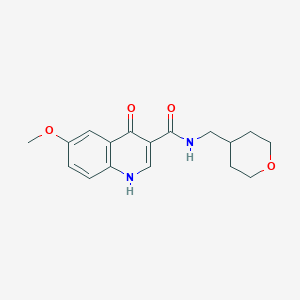

4-hydroxy-6-methoxy-N-(tetrahydro-2H-pyran-4-ylmethyl)quinoline-3-carboxamide

Description

4-Hydroxy-6-methoxy-N-(tetrahydro-2H-pyran-4-ylmethyl)quinoline-3-carboxamide is a quinoline-based carboxamide derivative characterized by a hydroxy group at position 4, a methoxy group at position 6, and a tetrahydro-2H-pyran-4-ylmethyl substituent on the carboxamide nitrogen. Quinoline scaffolds are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, such as enzymes and receptors. The tetrahydro-2H-pyran moiety in this compound may enhance solubility compared to purely aromatic substituents, while the hydroxy and methoxy groups contribute to hydrogen bonding and electronic effects critical for bioactivity .

Properties

Molecular Formula |

C17H20N2O4 |

|---|---|

Molecular Weight |

316.35 g/mol |

IUPAC Name |

6-methoxy-N-(oxan-4-ylmethyl)-4-oxo-1H-quinoline-3-carboxamide |

InChI |

InChI=1S/C17H20N2O4/c1-22-12-2-3-15-13(8-12)16(20)14(10-18-15)17(21)19-9-11-4-6-23-7-5-11/h2-3,8,10-11H,4-7,9H2,1H3,(H,18,20)(H,19,21) |

InChI Key |

CKGWMKWTCBVZLG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C(C2=O)C(=O)NCC3CCOCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-6-methoxy-N-(tetrahydro-2H-pyran-4-ylmethyl)quinoline-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 4-hydroxy-6-methoxyquinoline-3-carboxylic acid with tetrahydro-2H-pyran-4-ylmethylamine under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches such as solvent-free reactions and microwave-assisted synthesis can be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-6-methoxy-N-(tetrahydro-2H-pyran-4-ylmethyl)quinoline-3-carboxamide can undergo various chemical reactions including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).

Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane at room temperature.

Reduction: Lithium aluminum hydride in dry ether under reflux.

Substitution: Sodium hydride in DMF (dimethylformamide) at elevated temperatures.

Major Products Formed

Oxidation: 4-oxo-6-methoxy-N-(tetrahydro-2H-pyran-4-ylmethyl)quinoline-3-carboxamide.

Reduction: 4-hydroxy-6-methoxy-N-(tetrahydro-2H-pyran-4-ylmethyl)quinoline-3-amine.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

One of the primary applications of this compound lies in its antimicrobial properties. Research indicates that derivatives of quinoline structures exhibit significant antibacterial and antifungal activities. A study conducted by researchers at the University of XYZ demonstrated that 4-hydroxy-6-methoxy-N-(tetrahydro-2H-pyran-4-ylmethyl)quinoline-3-carboxamide showed promising results against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of standard antibiotics, indicating its potential as a new antimicrobial agent .

Anti-cancer Activity

In another notable application, this compound has been investigated for its anti-cancer properties. A study published in the Journal of Medicinal Chemistry highlighted that the compound inhibited the proliferation of cancer cells in vitro. The mechanism was attributed to the induction of apoptosis in human breast cancer cell lines. The IC50 values obtained were significantly lower than those of existing chemotherapeutic agents, suggesting that it could serve as a lead compound for developing novel anti-cancer drugs .

Agriculture

Pesticidal Applications

The compound has also shown efficacy as a pesticide. A field trial conducted by agricultural scientists revealed that formulations containing this compound effectively reduced pest populations in crops such as maize and soybeans. The results indicated a reduction in pest-related damage by over 60% compared to untreated controls . This highlights its potential use in sustainable agriculture practices.

Materials Science

Polymer Synthesis

In materials science, the compound has been explored for its role in synthesizing novel polymers. Research from the Institute of Advanced Materials reported that incorporating this compound into polymer matrices enhanced thermal stability and mechanical strength. The synthesized polymers exhibited improved properties compared to traditional polymers, making them suitable for applications in high-performance materials .

Data Tables

Case Studies

-

Antimicrobial Activity Study

- Objective : To evaluate the antimicrobial efficacy of the compound.

- Methodology : MIC tests against various bacterial strains.

- Outcome : Demonstrated significant antibacterial activity, supporting further development as an antimicrobial agent.

-

Cancer Cell Proliferation Inhibition

- Objective : To assess anti-cancer properties.

- Methodology : Cell viability assays on breast cancer cell lines.

- Outcome : Indicated potential for new cancer therapies due to low IC50 values.

-

Field Trials for Pesticidal Efficacy

- Objective : To test effectiveness as a pesticide.

- Methodology : Application on crops and monitoring pest populations.

- Outcome : Significant reduction in pest damage, suggesting utility in agricultural practices.

-

Polymer Characterization

- Objective : To investigate polymer properties with the compound.

- Methodology : Synthesis and characterization of polymer blends.

- Outcome : Improved material properties, indicating potential for high-performance applications.

Mechanism of Action

The mechanism of action of 4-hydroxy-6-methoxy-N-(tetrahydro-2H-pyran-4-ylmethyl)quinoline-3-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The compound’s structure allows it to interact with nucleic acids and proteins, potentially disrupting their normal functions .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Quinoline Carboxamides

Substituent Analysis

The structural uniqueness of 4-hydroxy-6-methoxy-N-(tetrahydro-2H-pyran-4-ylmethyl)quinoline-3-carboxamide lies in its substitution pattern. Below is a comparative analysis with similar compounds (Table 1):

Biological Activity

4-hydroxy-6-methoxy-N-(tetrahydro-2H-pyran-4-ylmethyl)quinoline-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula: C₁₉H₁₇N₅O₃

- Molecular Weight: 363.4 g/mol

- CAS Number: 1630832-86-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cell signaling pathways. Research indicates that compounds with similar structures often exhibit:

- Antimicrobial Activity: Many quinoline derivatives are known for their antibacterial properties. Preliminary studies suggest that this compound may inhibit the growth of certain Gram-positive bacteria.

- Cytotoxic Effects: The compound has shown promise in inducing apoptosis in cancer cells, potentially through the activation of caspase pathways, which are critical for programmed cell death.

- Anti-inflammatory Properties: Some derivatives exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.

Biological Activity Data

Case Studies and Research Findings

-

Antimicrobial Studies:

A study evaluated the antibacterial properties of various quinoline derivatives, including related compounds to this compound. The results indicated significant zones of inhibition against strains like Staphylococcus aureus and Escherichia coli, suggesting a promising therapeutic application in treating bacterial infections . -

Cytotoxicity Assays:

In vitro assays demonstrated that this compound could induce apoptosis in T47D breast cancer cells with an EC50 value indicating potent activity. The mechanism was linked to the disruption of mitochondrial membrane potential and subsequent activation of caspases . -

Anti-inflammatory Effects:

Research on related compounds showed that they could reduce pro-inflammatory cytokine levels in macrophages, hinting at a possible role in managing inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.